Arachidonic Acid-d8

Lipidomics LC-MS Method Validation Free Fatty Acid Quantification

Arachidonic Acid-d8 is a stable, isotopically labeled analog of the essential omega-6 fatty acid, Arachidonic Acid (AA). It is specifically deuterated at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of its carbon chain.

Molecular Formula C20H32O2
Molecular Weight 312.5 g/mol
CAS No. 69254-37-1
Cat. No. B032991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic Acid-d8
CAS69254-37-1
Synonyms5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
Molecular FormulaC20H32O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D
InChIKeyYZXBAPSDXZZRGB-FBFLGLDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d8)A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Arachidonic Acid-d8 (CAS 69254-37-1): The Precision-Enabling Internal Standard for Lipidomic Quantification


Arachidonic Acid-d8 is a stable, isotopically labeled analog of the essential omega-6 fatty acid, Arachidonic Acid (AA). It is specifically deuterated at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of its carbon chain . This compound is not intended as a biological effector but as a highly specialized analytical tool [1]. Its primary, and defining, purpose is to serve as a high-purity internal standard (IS) for the accurate and precise quantification of endogenous Arachidonic Acid and its extensive network of eicosanoid metabolites in complex biological matrices using mass spectrometry (GC-MS or LC-MS/MS) . As an essential fatty acid, AA is the key precursor for all prostaglandins, thromboxanes, and leukotrienes, which are critical mediators of inflammation, cellular signaling, and homeostasis [1].

1
Internal standard for lipidomics
Designed for stable isotope dilution LC-MS/MS or GC-MS quantification of arachidonic acid and eicosanoids in biological matrices.
2
M+8 mass shift without kinetic interference
Olefinic deuteration preserves near-native enzyme kinetics, supporting concurrent internal standardization and metabolic tracing.
3
High isotopic purity
Commercial supply achieves ≥99% deuterated forms, minimizing unlabeled carryover in low-abundance analyte quantification.

Why Generic Substitution Fails: The Critical Limitations of Using Alternative Arachidonic Acid-d8 Analogs


The selection of an internal standard (IS) for lipidomics is not a matter of simple interchangeability. The performance of the IS is the single most important factor in the quantitative accuracy, precision, and reliability of any LC-MS/MS method [1]. While other deuterated Arachidonic Acid analogs exist (e.g., Arachidonic Acid-d5), or unlabeled AA could be used, each differs significantly in its isotopic purity, mass shift, and documented analytical performance, all of which directly impact data quality. An IS that fails to co-elute perfectly with the target analyte (due to a deuterium isotope effect), or that suffers from poor MS response or unresolved isotopic overlap with the endogenous signal, will introduce systematic error and increase variability. Substituting a less rigorously characterized or less pure analog introduces unknown variables that can compromise assay validation, lead to incorrect biological conclusions, and ultimately render an entire study irreproducible [1].

Bis-allylic deuteration alters enzyme kinetics
Isotopologues deuterated at C7, C10, or C13 exhibit up to 188-fold Vmax reduction with COX-2/15-LOX-2, rendering them unsuitable as metabolic tracers.
Terminal-methyl deuterated AA-d11 shifts retention
Deuteration in the non-polar tail produces a larger inverse isotope effect on reversed-phase LC, risking matrix-effect correction mismatch vs. the endogenous analyte.
Generic “deuterated AA” without pattern review
Position-specific deuteration governs mass resolution, retention, and kinetic fidelity; substitution without matching the olefinic pattern may compromise quantification and tracer studies.

Arachidonic Acid-d8 (CAS 69254-37-1): A Quantitative Guide to Its Differentiated Analytical Performance


Superior Chromatographic Reproducibility of Arachidonic Acid-d8 vs. Alternative Deuterated Internal Standards

In a validated LC-MS/MS method for free fatty acid analysis, Arachidonic Acid-d8 demonstrated the highest chromatographic reproducibility of all internal standards tested. Its retention time (RT) relative standard deviation (RSD) was 0.33%, compared to DHA-d5 (0.55% RSD) and EPA-d5 (0.50% RSD) [1]. This metric is a direct indicator of peak stability and method robustness.

Enzyme kinetics
Head-to-head
Bis-allylic analogs reduce COX-2 Vmax 10- to 25-fold; AA-d8 preserves native turnover.
Supports metabolic tracing without kinetic isotope interference; olefinic deuteration avoids rate-limiting C–H abstraction.
Human recombinant COX-2 / 15-LOX-2 assay; KM similar across isotopologues.
Lipidomics LC-MS Method Validation Free Fatty Acid Quantification

Higher Purity Specification: Arachidonic Acid-d8 (≥99%) vs. Arachidonic Acid-d8 (86% Isotopic Purity)

The commercially available Arachidonic Acid-d8 standard (e.g., Cayman Item No. 390010) is specified at ≥99% purity of its deuterated forms (d1-d8) . In contrast, early synthetic routes for d8-arachidonic acid via direct deuteration of eicosatetraynoic acid yielded material with a significantly lower isotopic purity of only 86% [1].

Isotopic purity
Head-to-head
Commercial ≥99% vs. historical 56–86%; ≥13 percentage points improvement.
Minimizes unlabeled carryover; critical for low-abundance eicosanoid quantification near LOD.
Verified by GC-MS and batch COA; specification ensures consistent ISTD response.
Stable Isotope Labeling Analytical Chemistry Metabolic Tracing

Arachidonic Acid-d8 Enables Acceptable Method Performance in Validated Bioanalytical Assays

When used as the internal standard for arachidonic acid (AA) in a validated UPLC-MS/MS method for human plasma, the resulting assay demonstrated acceptable performance characteristics. Overall method recovery for all analytes was within 77.7–109.7% and matrix effects were within 90.0–113.5% [1]. These metrics confirm that Arachidonic Acid-d8 effectively compensates for analyte losses during sample preparation and ion suppression/enhancement in the MS source.

Cross-platform validation
Head-to-head
GC-MS vs. LC-MS/MS r² = 0.9848; slope 0.898 across 0–1 µM.
Enables single-ISTD method transfer between GC-MS and LC-MS/MS without re-validation.
Kayacelebi et al. 2017; PFB-ester GC-MS and negative ESI SRM LC-MS/MS.
Bioanalysis Method Validation Plasma Lipidomics Endocannabinoids

Proven Utility in Peer-Reviewed Research: Arachidonic Acid-d8 as a Benchmark Standard

Arachidonic Acid-d8 (specifically d8-20:4, Cayman 390010) is a frequently cited and relied-upon standard in high-impact lipidomics research. It has been utilized for free fatty acid quantification in recent studies on chemo-immunotherapy resistance in intrahepatic cholangiocarcinoma [1] and for profiling oxylipin modulation in astrocytes under high glucose and metformin treatment [2]. Its selection in these peer-reviewed studies indicates its accepted status as a reliable and effective internal standard.

Plasma method validation
Supporting evidence
Recovery 77.7–109.7%, matrix effect 90.0–113.5%, inter-day precision 0.55–13.29%.
Reported precision and accuracy in human plasma matrix context; supports bioanalytical validation review.
UPLC-MS/MS; 0.1–400 ng/mL LOQ; healthy and NAFLD plasma.
Inflammation Cancer Metabolism Lipid Mediator Profiling

Best Research and Industrial Application Scenarios for Arachidonic Acid-d8 (CAS 69254-37-1)


Rigorous Bioanalytical Method Development and Validation for Arachidonic Acid

Arachidonic Acid-d8 is the ideal internal standard for developing and validating a quantitative LC-MS/MS assay for Arachidonic Acid in complex matrices like plasma or serum. Its superior chromatographic reproducibility (0.33% RSD) provides a robust foundation for method precision [1]. The high isotopic purity (≥99%) minimizes interference and ensures accurate, sensitive quantification, as confirmed by acceptable recovery (77.7–109.7%) and matrix effect (90.0–113.5%) data from a validated method [2]. This makes it the standard of choice for studies where precise, absolute quantification of AA is critical, such as in pharmacokinetic studies, biomarker validation, and clinical lipidomics.

High-Confidence, Quantitative Eicosanoid and Oxylipin Profiling

In research focused on inflammation, cardiovascular disease, or cancer biology, the accurate quantification of AA-derived metabolites (e.g., prostaglandins, leukotrienes, HETEs) is paramount. Using Arachidonic Acid-d8 as an internal standard allows researchers to control for variability in sample extraction and ionization efficiency, thereby generating highly reliable and reproducible oxylipin profiles. This specific standard (d8-20:4) has been successfully employed in recent peer-reviewed studies to profile oxylipin changes in astrocytes [3] and to investigate free fatty acid dynamics in cancer models [4], demonstrating its proven utility in this demanding application.

Trace-Level Quantification in Metabolic Flux and In Vivo Tracer Studies

For studies tracking the metabolic fate of Arachidonic Acid, the use of a highly pure Arachidonic Acid-d8 tracer is essential. Its ≥99% isotopic purity ensures a clean, distinct MS signal that is easily resolved from the endogenous, unlabeled AA pool . This minimizes background noise and allows for the confident tracking of its conversion to downstream metabolites in complex biological systems, such as the measurement of dietary intake in marine organisms [5] or the tracing of fatty acid incorporation into complex lipids during cellular activation [6].

Large-Scale Lipidomics Studies Requiring Inter-Laboratory Reproducibility

In multi-center clinical studies or large-scale 'omics initiatives, data harmonization across different labs and instruments is a major challenge. The selection of a well-characterized, widely available, and highly reproducible internal standard like Arachidonic Acid-d8 (e.g., Cayman 390010) is a critical step toward achieving this harmonization. Its established use in peer-reviewed literature [3][4] and its documented analytical performance (e.g., 0.33% RT RSD) [1] provide a strong, evidence-based rationale for its selection as a community-standard IS, reducing inter-lab variability and enhancing the overall quality and comparability of the generated lipidomic datasets.

Application
Selection Property
Validation Focus
Human plasma lipidomics research
ISTD for AA quantification in human plasma matrices
Recovery and matrix effect consistency review
Cross-platform method development
Single ISTD for GC-MS and LC-MS/MS bioanalysis
Inter-platform agreement and calibration transfer
Eicosanoid biosynthesis tracer studies
Olefinic-deuterated AA preserving enzyme kinetics
Kinetic isotope effect review
Bioanalytical method validation support
High isotopic purity and batch-specific documentation
Calibration standard curve preparation and documentation review
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